molecular formula C20H21ClN4OS2 B305267 2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide

2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide

Cat. No. B305267
M. Wt: 433 g/mol
InChI Key: SLLDTDNOHHTZBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazole family and is known for its unique properties that make it a useful tool for scientific research.

Mechanism of Action

The mechanism of action of 2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes that are involved in the progression of certain diseases. It has also been shown to have antibacterial and antifungal properties, which may be due to its ability to disrupt the cell membrane of these microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide are still being studied. However, it has been shown to have potent inhibitory activity against certain enzymes that are involved in the progression of various diseases. It has also been shown to have antibacterial and antifungal properties, which may be due to its ability to disrupt the cell membrane of these microorganisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide in lab experiments is its potent inhibitory activity against specific enzymes. This makes it a useful tool for studying the mechanisms of various diseases. However, one of the limitations of using this compound is its complex synthesis process, which may make it difficult and time-consuming to produce in large quantities.

Future Directions

There are several future directions for the study of 2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide. One potential direction is the development of new drugs based on the structure of this compound. Another potential direction is the study of its potential applications in the field of nanotechnology, where it may be useful as a building block for the synthesis of new materials. Additionally, further research may be needed to fully understand its mechanism of action and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide is a complex process that involves several steps. The first step involves the reaction of 4-chlorobenzyl chloride with sodium thiolate to form 4-chlorobenzyl thiol. This intermediate is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol to form 5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol. The final step involves the reaction of this intermediate with N-(2-methylphenyl)acetamide to form the desired compound.

Scientific Research Applications

2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide has several potential applications in scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to have potent inhibitory activity against certain enzymes that are involved in the progression of various diseases, including cancer. Furthermore, it has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

Product Name

2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide

Molecular Formula

C20H21ClN4OS2

Molecular Weight

433 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C20H21ClN4OS2/c1-14-5-3-4-6-17(14)22-19(26)13-28-20-24-23-18(25(20)2)12-27-11-15-7-9-16(21)10-8-15/h3-10H,11-13H2,1-2H3,(H,22,26)

InChI Key

SLLDTDNOHHTZBY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)CSCC3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)CSCC3=CC=C(C=C3)Cl

Origin of Product

United States

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